molecular formula C29H28N4O4S B11210915 7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11210915
M. Wt: 528.6 g/mol
InChI Key: KUGZVBHUJHABDE-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic structure with diverse applications. Its systematic name is quite a mouthful, so let’s break it down. The key features are:

    Core Structure: A quinazolinone scaffold.

Preparation Methods

The synthetic routes for this compound can be intricate due to its complexity

    Industrial Production: While no specific industrial method is widely reported, custom synthesis or modification of related compounds might be employed.

    Laboratory Synthesis: A stepwise approach involving cyclization, functional group transformations, and bridging reactions would be necessary.

Chemical Reactions Analysis

    Reactivity: This compound likely undergoes various reactions, including , , and .

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: Investigate its reactivity, design analogs, and explore new synthetic methodologies.

    Biology: Study its interactions with biological macromolecules (e.g., enzymes, receptors).

    Medicine: Assess its potential as a drug candidate (e.g., antiviral, anticancer).

    Industry: Explore applications in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related quinazolinones.

    Similar Compounds: Explore analogs like other quinazolinones or piperazine derivatives.

Properties

Molecular Formula

C29H28N4O4S

Molecular Weight

528.6 g/mol

IUPAC Name

7-[[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C29H28N4O4S/c1-18-4-3-5-24(19(18)2)31-10-12-32(13-11-31)27(34)21-8-6-20(7-9-21)16-33-28(35)22-14-25-26(37-17-36-25)15-23(22)30-29(33)38/h3-9,14-15H,10-13,16-17H2,1-2H3,(H,30,38)

InChI Key

KUGZVBHUJHABDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6)C

Origin of Product

United States

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